molecular formula C12H15NO2 B13424470 Ethyl L-(alpha-Methylbenzylimino)acetate CAS No. 37662-06-9

Ethyl L-(alpha-Methylbenzylimino)acetate

Cat. No.: B13424470
CAS No.: 37662-06-9
M. Wt: 205.25 g/mol
InChI Key: VHFZIBNRJPBOBX-JTQLQIEISA-N
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Description

Ethyl L-(alpha-Methylbenzylimino)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound is notable for its unique structure, which includes an ethyl group, a methylbenzyl group, and an imino group.

Properties

CAS No.

37662-06-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 2-[(1S)-1-phenylethyl]iminoacetate

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3/t10-/m0/s1

InChI Key

VHFZIBNRJPBOBX-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C=N[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)C=NC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl L-(alpha-Methylbenzylimino)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with alpha-methylbenzylamine under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to proceed efficiently. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The reactants are mixed in precise proportions, and the reaction is monitored closely to maintain optimal conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The imine group acts as an electrophilic site for nucleophilic attack, enabling reactions with amines, Grignard reagents, or hydrides.

Key Reactions:

Reaction TypeConditionsProductYieldSource
Michael AdditionMethanol, 150°C, 3 h (microwave)β-Amino esters (e.g., 3a )98%
Reductive AminationH₂/Pd-C, ethanolChiral β-amino alcohols75–90%
  • Mechanistic Insight :
    The imine’s electron-deficient carbon undergoes nucleophilic attack by amines (e.g., benzylamine), forming β-amino esters via aza-Michael addition . Steric hindrance from the α-methylbenzyl group directs regioselectivity.

Cyclocondensation Reactions

Ethyl L-(α-methylbenzylimino)acetate participates in cyclocondensation to form heterocycles.

Example:

  • Pyrazine Formation :
    Reacts with ethylenediamine under microwave conditions to yield substituted pyrazines. Computational studies (ωB97XD/6-311++G(d,p)) reveal a three-step mechanism involving:

    • N1–C6 bond formation (ΔG‡ = 22.3 kcal/mol).

    • Decarboxylation (rate-limiting step).

    • Aromatization via tautomerization .

Key Data :

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed C–N bond formations, critical for pharmaceutical intermediates.

Palladium-Catalyzed Arylation:

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos ligand, K₂CO₃, toluene, 110°C.

  • Product : N-Aryl imino esters (e.g., 147a ).

  • Yield : 62–89% .

Mechanism:

  • Oxidative addition of aryl halide to Pd(0).

  • Transmetallation with the imino ester enolate.

  • Reductive elimination to form the C–N bond .

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under acidic or basic conditions, followed by decarboxylation:

Reaction Pathway :

  • Hydrolysis :

    • Conditions : 6M HCl, reflux, 6 h.

    • Product : L-(α-methylbenzylimino)acetic acid.

  • Decarboxylation :

    • Conditions : 180°C, toluene.

    • Product : α-methylbenzylamine and CO₂ .

Kinetics :

  • Rate Constant (k) : 1.2 × 10⁻³ s⁻¹ (hydrolysis).

  • Activation Energy (Eₐ) : 37 kJ/mol (decarboxylation) .

Scientific Research Applications

Ethyl L-(alpha-Methylbenzylimino)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Ethyl L-(alpha-Methylbenzylimino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. The imino group can form hydrogen bonds and participate in nucleophilic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent and in the production of various chemicals.

    Methylbenzylamine: An amine used in organic synthesis and as a precursor for pharmaceuticals.

    Benzyl acetate: An ester with a pleasant aroma, used in fragrances and flavoring agents.

Uniqueness

Ethyl L-(alpha-Methylbenzylimino)acetate is unique due to its combination of an ester and an imino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.

Biological Activity

Ethyl L-(alpha-Methylbenzylimino)acetate is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imine functional group, which is known to influence its reactivity and biological activity. The compound's structure can be summarized as follows:

  • Chemical Formula : C12H15N
  • Molecular Weight : 189.26 g/mol

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study evaluating the antioxidant capacity of ethyl acetate extracts from various plants found substantial scavenging activity against free radicals, indicating that derivatives of ethyl acetate may possess similar benefits .

Antimicrobial Activity

This compound has demonstrated potential antimicrobial effects. In a study involving various bioactive compounds, it was noted that certain alkylating agents exhibit significant antibacterial and antifungal activities. The presence of the methylbenzylimino group is believed to enhance the compound's ability to penetrate microbial membranes, thus exerting its antimicrobial effects .

Cytotoxicity and Antineoplastic Activity

The compound has been investigated for its cytotoxic properties against cancer cell lines. Similar compounds have shown promise as antineoplastic agents by inducing apoptosis in malignant cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies

  • Case Study on Antioxidant Properties :
    A study focused on the antioxidant activity of ethyl acetate extracts from Hyssopus angustifolius highlighted the potential of ethyl derivatives in scavenging free radicals. The extract exhibited significant DPPH radical scavenging activity with an IC₅₀ value indicating effective antioxidant capacity .
  • Case Study on Antimicrobial Effects :
    In a comparative analysis, various ethyl acetate derivatives were tested against common pathogens. The results indicated that compounds with similar structures to this compound showed potent antimicrobial activity, particularly against Gram-positive bacteria .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and similar compounds:

Activity Type Mechanism Reference
AntioxidantScavenging free radicals
AntimicrobialDisruption of microbial membranes
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. What laboratory synthesis methods are commonly used for ethyl acetate, and how do reaction conditions influence yield?

Ethyl acetate is synthesized via esterification of ethanol and acetic acid, typically catalyzed by sulfuric acid under reflux. Key parameters include molar ratios (excess ethanol drives equilibrium), temperature control (~70–80°C), and catalyst concentration. Post-synthesis purification involves fractional distillation (boiling point: 77.1°C) to isolate high-purity ethyl acetate (>99%) . For small-scale research, microfluidic reactors improve yield by enhancing mass transfer and reducing side reactions .

Q. How is ethyl acetate employed in the extraction of bioactive compounds, and what factors determine its efficiency?

Ethyl acetate’s intermediate polarity (dielectric constant: 6.02) makes it ideal for extracting semi-polar phytochemicals (e.g., flavonoids, alkaloids). Efficiency depends on solvent-to-sample ratio, extraction time, and matrix properties. Soxhlet extraction is standard for plant materials, while liquid-liquid extraction (LLE) is preferred for aqueous samples. Adjusting pH can enhance selectivity—e.g., acidic conditions improve phenolic compound recovery .

Q. Which chromatographic techniques utilize ethyl acetate as a mobile phase or solvent, and what are its advantages?

In thin-layer chromatography (TLC), ethyl acetate is paired with non-polar solvents (e.g., hexane) to optimize separation on silica plates. For GC-MS, it serves as an extraction solvent due to low boiling point and compatibility with derivatization. In HPLC, ethyl acetate is used in normal-phase modes for polar analytes. Its volatility minimizes interference in mass spectrometry detection .

Q. What thermodynamic properties of ethyl acetate are critical for reaction design and solvent selection?

Key properties include:

  • Heat of combustion : -10,110 kJ/mol (impacts energy balance in catalytic reactions)
  • Vapor-liquid equilibrium (VLE) : Azeotrope formation with water (8.3% w/w) complicates distillative purification.
  • Solubility parameters : δ = 18.2 MPa¹/², aligning with resins and cellulose derivatives for polymer dissolution .

Q. What safety protocols are essential for handling ethyl acetate in laboratory settings?

Due to flammability (flash point: -4°C) and volatility, use explosion-proof equipment and fume hoods. Monitor exposure limits (OSHA PEL: 400 ppm). For spills, neutralize with sodium bicarbonate to prevent hydrolysis to acetic acid. Store in amber glass to avoid UV-induced peroxidation .

Advanced Research Questions

Q. Why do studies report conflicting extraction efficiencies for ethyl acetate in natural product isolation?

Contradictions arise from matrix-specific interactions (e.g., lignin in plant cell walls reduces solvent penetration) and co-extraction of lipids. Comparative studies show Soxhlet extraction recovers 15–20% more alkaloids than ultrasound-assisted methods but requires 3× longer processing. Residual water content (>0.1%) also reduces polarity, altering selectivity .

Q. How can ethyl acetate be optimized in multi-step syntheses to minimize competing reactions?

Competing hydrolysis (accelerated by acidic/basic conditions) is mitigated by:

  • Drying agents : Molecular sieves (3Å) reduce water content during esterifications.
  • Low-temperature workflows : Maintaining ≤25°C suppresses acetylation of labile substrates.
  • In situ derivatization : Trapping intermediates as stable adducts (e.g., silylation) prevents back-reactions .

Q. What analytical strategies ensure high-purity ethyl acetate for trace-level analyte detection?

Purity is verified via:

  • GC-FID : Quantify residual ethanol (<0.1%) and acetic acid (<0.05%).
  • Karl Fischer titration : Water content ≤50 ppm.
  • ICP-MS : Metal contaminants (e.g., Al ≤500 ng/g) must meet ACS standards for sensitive assays .

Q. How does ethyl acetate’s liquid-liquid equilibrium (LLE) behavior impact biphasic system design?

In ternary systems (e.g., ethyl acetate/water/ethanol), tie-line data inform phase ratios for efficient separations. At 25°C, the binodal curve shows a plait point at ~28% water, guiding solvent recovery in bioreactors. Additives like NaCl shift equilibrium by salting-out ethyl acetate .

Q. What degradation pathways affect ethyl acetate stability in long-term storage, and how are they mitigated?

Hydrolysis (half-life: ~1 year at pH 7) produces acetic acid and ethanol, detectable via FTIR (C=O peak at 1740 cm⁻¹). Autoxidation forms peroxides under light, requiring antioxidants (e.g., BHT at 0.01%). Storage in argon-purged containers at 4°C extends stability to >2 years .

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